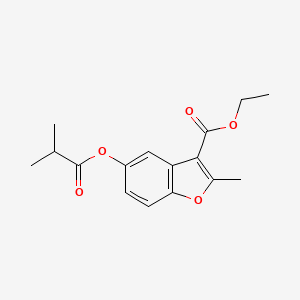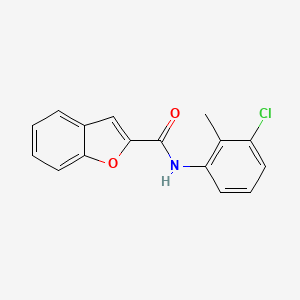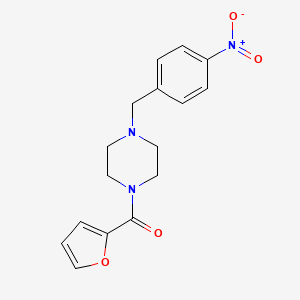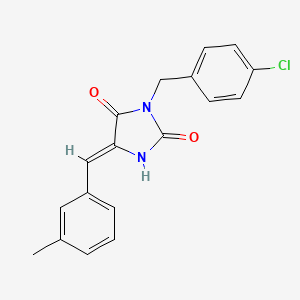![molecular formula C20H30N6O B5512891 ({4-ethyl-5-[1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5512891.png)
({4-ethyl-5-[1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This chemical compound belongs to a class of substances known for their heterocyclic structures and potential biochemical applications. Its structure is characterized by multiple nitrogen-containing rings, which may suggest a variety of biological interactions and reactivities.
Synthesis Analysis
Synthesis of similar compounds involves multiple steps, including condensation, cyclization, and refinement processes to achieve the desired molecular architecture. Techniques such as nucleophilic aromatic substitution and Grignard reactions may be employed, depending on the specific substituents and core structure desired (Kapples & Effland, 1993).
Molecular Structure Analysis
Compounds like this one typically display complex molecular geometries with various functional groups contributing to their overall properties. X-ray crystallography has been used to determine the structures and confirm their molecular conformations (Panosyan et al., 2003).
Chemical Reactions and Properties
These types of compounds can undergo a variety of chemical reactions, including but not limited to, nucleophilic substitutions, electrophilic additions, and ring transformations. Their reactivity can be significantly influenced by the presence of electron-donating or electron-withdrawing groups attached to the core structure (Mataka et al., 1992).
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystalline form can be influenced by the molecular structure and the nature of substituents. These properties are crucial for determining the compound's application in different environments and for various uses (Balaban et al., 2004).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with different reagents, and stability under various conditions, are pivotal for understanding how these compounds interact in biological systems or chemical reactions. The presence of heteroatoms and the arrangement of various functional groups play significant roles in these properties (Lamphon et al., 2004).
Aplicaciones Científicas De Investigación
Transformations and Synthesis
- Novel Ring Transformations : Under aqueous conditions, transformations involving dimethylamine, piperidine, and triethylamine catalyze reactions giving rise to various derivatives, showcasing the molecule's potential for creating diverse chemical structures (S. Mataka et al., 1992).
- Intramolecular Frustrated Lewis Pairs : Investigation into the deprotonation and subsequent reactions of methylpyridines, including interactions with piperidine, underlines the structural and reactive versatility of pyridine-based compounds (L. A. Körte et al., 2015).
- Antitumor and Antimicrobial Activities : The synthesis of pyrazolopyridine derivatives, including reactions with dimethylaminomethylene groups, highlights the biomedical research potential of such compounds, demonstrating significant antitumor and antimicrobial activities (M. El‐Borai et al., 2013).
Chemical Behavior and Applications
- Synthesis of Thiazolidinones : A study described the synthesis of thiazolidinone derivatives from triazine-based compounds, indicating the role of dimethylamino groups in facilitating antimicrobial activity against various pathogens (Divyesh Patel et al., 2012).
- Antitumor Agent Development : The development of triazolopyridine derivatives as potential antitumor agents, with emphasis on the dimethylaminoethyl group's importance for activity, further underscores the pharmaceutical relevance of such molecules (Mingze Qin et al., 2014).
Propiedades
IUPAC Name |
1-[4-[5-[(dimethylamino)methyl]-4-ethyl-1,2,4-triazol-3-yl]piperidin-1-yl]-3-pyridin-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N6O/c1-4-26-18(15-24(2)3)22-23-20(26)17-9-12-25(13-10-17)19(27)8-7-16-6-5-11-21-14-16/h5-6,11,14,17H,4,7-10,12-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKUDCKTNPNDJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1C2CCN(CC2)C(=O)CCC3=CN=CC=C3)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-isopropyl-3-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5512841.png)
![7-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5512846.png)



![4-methyl-2-{[2-(trifluoromethyl)-4-quinazolinyl]amino}phenol](/img/structure/B5512901.png)

![2-{2-[2-(2-methoxyethyl)-4-morpholinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5512913.png)
